N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide
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Overview
Description
N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide is a chemical compound with the molecular formula C14H22N2. It is a derivative of cyclohexanamine and contains both amine and acetamide functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexanone as the starting material.
Reaction Steps:
Reduction: Cyclohexanone is reduced to cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: Cyclohexanol undergoes amination to form cyclohexylamine using ammonia in the presence of a catalyst.
Methylation: Cyclohexylamine is then methylated using methyl iodide (CH3I) to form N-methylcyclohexylamine.
Acetylation: Finally, N-methylcyclohexylamine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and sulfonates are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Cyclohexylamine derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
N-Methylcyclohexylamine
N-Ethylcyclohexylamine
N-Propylcyclohexylamine
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Properties
IUPAC Name |
N-methyl-N-[2-(methylamino)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(13)12(3)10-7-5-4-6-9(10)11-2/h9-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQBLHVHXBCSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCCC1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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